Cas no 30707-75-6 (1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one)

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound featuring a pyrazolone core substituted with phenyl and pyrrolidinyl groups. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Its pyrrolidinyl moiety enhances solubility and stability, while the pyrazolone scaffold offers versatile functionalization sites for further derivatization. The compound is of interest in pharmaceutical and agrochemical research due to its potential as a precursor for biologically active molecules. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in synthetic applications. Suitable for controlled reactions, it is commonly employed in the development of novel pharmacophores and complex molecular architectures.
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one structure
30707-75-6 structure
Product name:1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
CAS No:30707-75-6
MF:C13H15N3O
Molecular Weight:229.2777
CID:1040135
PubChem ID:70700769

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one 化学的及び物理的性質

名前と識別子

    • 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
    • 2-phenyl-5-pyrrolidin-1-yl-4H-pyrazol-3-one
    • 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(1-pyrrolidinyl)-
    • JAKBNAULJFQSPV-UHFFFAOYSA-N
    • 2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one
    • DB-337377
    • 30707-75-6
    • DTXSID80743564
    • インチ: InChI=1S/C13H15N3O/c17-13-10-12(15-8-4-5-9-15)14-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
    • InChIKey: JAKBNAULJFQSPV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)N2C(=O)CC(=N2)N3CCCC3

計算された属性

  • 精确分子量: 229.121512110g/mol
  • 同位素质量: 229.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 328
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.9Ų
  • XLogP3: 1.4

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM188013-1g
2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one
30707-75-6 95%
1g
$482 2021-08-05
Alichem
A109006357-1g
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
30707-75-6 95%
1g
$424.32 2023-09-02
Chemenu
CM188013-1g
2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one
30707-75-6 95%
1g
$457 2023-03-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732864-1g
2-Phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3h-pyrazol-3-one
30707-75-6 98%
1g
¥4326.00 2024-08-02

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one 関連文献

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-oneに関する追加情報

Introduction to 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one (CAS No. 30707-75-6)

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical identifier CAS No. 30707-75-6, belongs to the pyrazole class of molecules, which are well-documented for their broad spectrum of pharmacological properties. The presence of both phenyl and pyrrolidine substituents in its molecular framework suggests a high degree of structural complexity, which may contribute to its distinctive chemical and biological behavior.

The molecular structure of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one consists of a central pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a pyrrolidine moiety. This arrangement creates a rigid scaffold that can interact favorably with biological targets, making it a promising candidate for further investigation in drug discovery programs. The compound’s solubility profile, thermal stability, and reactivity are also critical factors that influence its suitability for various applications in medicinal chemistry.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazole derivatives due to their demonstrated efficacy in treating a variety of diseases. Studies have shown that pyrazole-based compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. The specific substitution pattern in 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one may enhance its interaction with biological receptors, leading to improved pharmacological outcomes.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the phenyl ring and the pyrrolidine group provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. This flexibility makes 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one an attractive starting point for synthesizing new analogs with enhanced potency and selectivity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been employed to predict the binding affinity of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one to various biological targets. These simulations have revealed promising interactions with enzymes and receptors involved in key metabolic pathways, suggesting its potential therapeutic applications.

The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, reducing both cost and environmental impact.

From a pharmaceutical perspective, the biological evaluation of 1-Phenyl-3-(pyrrolidin-1-y l)-1H-pyrazol -5(4H) -one is crucial for determining its therapeutic potential. Preclinical studies have been conducted to assess its efficacy and safety profiles in vitro and in vivo. These investigations have provided valuable insights into its mechanism of action and potential side effects, guiding further development efforts.

The compound’s unique structural features also make it an interesting subject for mechanistic studies. Researchers are exploring how the phenyl and pyrrolidine groups influence its reactivity and interactions with biological systems. Understanding these interactions at a molecular level can help in designing more effective drugs with fewer off-target effects.

In conclusion, 1 - Phen yl -3 -(py rrol idin - 1 - y l) - 1 H - p y ra z ol - 5 (4 H) - one (CAS No. 30707 -75 -6) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of substituents and favorable physicochemical properties make it an excellent candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd